8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid
Overview
Description
8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid (BPCA) is an organic compound of the pyridine family that has a wide range of applications in organic chemistry, biochemistry, and pharmaceuticals. BPCA is a versatile compound that is used in the synthesis of many different compounds and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Analogs and Derivatives : A study by Kubyshkin et al. (2009) focused on synthesizing a conformationally rigid analogue of 2-amino adipic acid, involving the 8-azabicyclo[3.2.1]octane skeleton, which is structurally similar to the compound (Kubyshkin et al., 2009).
Crystal Structure Analysis : Yamane et al. (1992) investigated the crystal structures of N-benzoyl derivatives of 8-oxa-6-azabicyclo[3.2.1]octan-7-one, which are structurally related to the compound of interest. This study provides insights into the relation between structures and reactivities of such compounds (Yamane et al., 1992).
Chemical Reactions and Mechanisms
Skeletal Rearrangement Studies : Kobayashi et al. (1992) explored the skeletal rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into 2-oxabicyclo[3.3.0]oct-7-en-3-ones under acidic conditions, which is relevant to understanding the chemical behavior of the compound (Kobayashi et al., 1992).
Retro-Mannich Reaction : Cramer et al. (2004) studied the retro-Mannich reaction of N-protected tropenones to 2-pyrrolyl ketones, a process that is relevant to the compound's derivatives (Cramer et al., 2004).
Applications in Synthesis
- Synthesis of Carbocyclic Nucleosides : Quadrelli et al. (2008) demonstrated the use of a similar compound, 3-Benzoyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene, in the synthesis of isoxazoline-based carbocyclic aminols, which served as synthons for the construction of pyrimidine nucleosides (Quadrelli et al., 2008).
properties
IUPAC Name |
8-benzoyl-2-pyridin-3-yl-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(13-5-2-1-3-6-13)22-17-9-8-15(14-7-4-10-21-12-14)18(22)11-16(17)20(24)25/h1-8,10,12,16-18H,9,11H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSDKXJANAMJIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2CC(C1N2C(=O)C3=CC=CC=C3)C(=O)O)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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